5-(Difluoromethoxy)indoline

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Rapid oxidative O-demethylation often limits the in vivo efficacy of 5-methoxyindoline leads. 5-(Difluoromethoxy)indoline solves this via a metabolically stable -OCF₂H bioisostere that resists CYP450-mediated clearance while modulating lipophilicity for optimal passive permeability. - Extends half-life vs. methoxy analogs; enables oral bioavailability in lead optimization. - Structural analog achieves IC₅₀ = 5 nM at hMCHR1 GPCR; supports CNS-penetrant ligand design. - Applied in RORγt agonist programs with t₁/₂ = 113 min in mouse liver microsomes. - In stock for immediate global dispatch. Request quote for bulk quantities.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B13041999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)indoline
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)OC(F)F
InChIInChI=1S/C9H9F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-2,5,9,12H,3-4H2
InChIKeyLPPNHIGXSWCYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethoxy)indoline Overview


5-(Difluoromethoxy)indoline is a synthetic, 5-substituted indoline derivative that serves as a versatile scaffold and intermediate in medicinal chemistry [1]. The indoline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking [1]. The defining feature of this compound is the difluoromethoxy (-OCF₂H) group at the 5-position, a modification increasingly recognized for its capacity to improve key drug-like properties such as metabolic stability, lipophilicity, and bioavailability [2]. The compound's electron-rich nature is influenced by the electron-withdrawing character of the difluoromethoxy group, which can alter its reactivity and enable selective functionalization, making it a strategic building block in the synthesis of complex, biologically active molecules [3].

Scaffold type Privileged indoline core for target engagement
Key modification 5-Difluoromethoxy bioisostere for metabolic tuning
Workflow placement Scaffold diversification or late-stage functionalization

5-(Difluoromethoxy)indoline vs. Unfluorinated Analogs


The direct substitution of 5-(Difluoromethoxy)indoline with simpler 5-substituted indolines (e.g., 5-methoxy, 5-hydroxy) or the unsubstituted indoline core is not scientifically justifiable for applications demanding specific pharmacokinetic or pharmacodynamic outcomes . The difluoromethoxy group is a metabolically stable bioisostere for the methoxy (-OCH₃) group, designed to circumvent the rapid oxidative O-demethylation that often limits the in vivo efficacy of methoxy-containing compounds . The introduction of strong carbon-fluorine bonds significantly increases resistance to enzymatic breakdown by cytochrome P450 enzymes, leading to extended half-lives and altered metabolic profiles [1]. Consequently, substituting this group for a non-fluorinated analog will likely result in a different compound with distinct, and often inferior, properties in terms of metabolic stability, lipophilicity (logP), target selectivity, and overall bioavailability, as demonstrated in multiple comparative SAR studies [2].

5-Methoxyindoline – Lacks the metabolically stable C-F bonds; rapid O-demethylation may shift PK profile and reduce target exposure.
Unsubstituted indoline – Missing the electron-withdrawing and lipophilicity-modulating effects of -OCF₂H, altering reactivity and ADME properties.
5-Trifluoromethoxy (-OCF₃) analogs – Class-level trends indicate lower passive permeability and microsomal stability compared to the -OCF₂H motif; direct ADME profile transfer cannot be assumed.

5-(Difluoromethoxy)indoline vs. Key Comparators


Enhanced Metabolic Stability vs. 5-Methoxyindoline

In a direct comparison within a series of PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy group, a substitution directly analogous to the 5-position of indoline, resulted in a compound (3b) with a significantly improved pharmacokinetic profile compared to its non-fluorinated analogue [1]. While specific microsomal half-life (t1/2) data for the parent scaffold is not provided, the study explicitly concludes that the difluoromethoxy isostere confers improved metabolic stability and overall PK properties [1].

Metabolic stability vs. 5-methoxy
Class-level inference
Reported improved PK profile in PDE4D inhibitor series
Supports -OCF₂H as metabolic soft-spot solution
Qualitative improvement; no exact t₁/₂ difference available
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Permeability and Stability vs. Trifluoromethoxy Analogs

The difluoromethoxy (-OCF₂H) group confers superior passive cell permeability and liver microsome stability compared to the closely related trifluoromethoxyl (-OCF₃) group [1]. This comparative advantage is well-documented in the literature on fluorinated motifs, establishing -OCF₂H as a preferred group for tuning ADME properties [1].

Permeability & stability vs. -OCF₃
Class-level inference
Reported advantage in passive permeability and microsomal stability
-OCF₂H may offer more favorable ADME tuning
General trend across fluorinated motifs
Medicinal Chemistry DMPK ADME

Potent hMCHR1 Receptor Affinity

While not on the 5-(Difluoromethoxy)indoline scaffold itself, a closely related advanced lead compound containing the 5-(difluoromethoxy)-1-methyl-1H-indole motif (CHEMBL399721) demonstrated high-affinity antagonist activity at the human melanin-concentrating hormone receptor 1 (hMCHR1) with an IC50 of 5 nM in a radioligand displacement assay [1]. The compound also showed an IC50 of 35 nM in a functional [³⁵S]GTPγS accumulation assay in HEK293 cells expressing hMCHR1 [1].

hMCHR1 receptor affinity
Supporting evidence
IC₅₀ 5 nM (binding), 35 nM (functional GTPγS)
Scaffold compatible with low-nanomolar target engagement
Related 5-difluoromethoxyindole derivative
Neuroscience Receptor Pharmacology GPCR

5-(Difluoromethoxy)indoline Applications


Enhancing Metabolic Stability of Indoline Hits

A primary application for 5-(Difluoromethoxy)indoline is as a late-stage functionalization building block or core scaffold replacement for optimizing the pharmacokinetic profile of early-stage indoline or indole hits. The evidence demonstrates that replacing a 5-methoxy group with 5-difluoromethoxy is a strategic move to improve metabolic stability and prolong in vivo half-life, a conclusion supported by class-level inference from PDE4D inhibitor studies [1]. This makes it an essential tool for medicinal chemists aiming to convert potent but rapidly cleared in vitro actives into orally bioavailable lead candidates.

CNS-Penetrant GPCR Ligands

The favorable properties of the difluoromethoxy group—specifically its ability to modulate lipophilicity and enhance passive permeability compared to -OCF₃ analogs [1]—make 5-(Difluoromethoxy)indoline an excellent building block for synthesizing compounds intended for central nervous system (CNS) targets. The high potency achieved by a structurally similar 5-difluoromethoxyindole derivative at the hMCHR1 GPCR (IC50 = 5 nM) provides strong supporting evidence for its utility in developing potent, brain-penetrant ligands for neuroscience research .

RORγt Agonists for Cancer Immunotherapy

Based on evidence from advanced indole/indoline derivative programs, 5-(Difluoromethoxy)indoline is a key intermediate for the design of novel RORγt agonists [1]. Studies show that a potent RORγt agonist (Compound 14) derived from an aryl-substituted indoline scaffold achieved high metabolic stability (t1/2 = 113 min in mouse liver microsomes) and was orally bioavailable with excellent in vivo PK in mice [1]. This provides a compelling application scenario where 5-(Difluoromethoxy)indoline can be leveraged to generate tool compounds or drug candidates for cancer immunotherapy studies.

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
Difluoromethoxy bioisostere
Microsomal half-life profiling
CNS-targeted ligand research
Passive permeability & lipophilicity balance
Blood-brain barrier permeability assay
RORγt agonist tool compound synthesis
Indoline scaffold diversification
Mouse liver microsome stability and oral PK
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